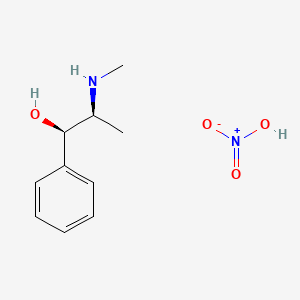

(1R,2S)-(-)-Ephedrine nitrate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Número CAS |

81012-98-8 |

|---|---|

Fórmula molecular |

C10H16N2O4 |

Peso molecular |

228.24 g/mol |

Nombre IUPAC |

[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium;nitrate |

InChI |

InChI=1S/C10H15NO.NO3/c1-8(11-2)10(12)9-6-4-3-5-7-9;2-1(3)4/h3-8,10-12H,1-2H3;/q;-1/p+1/t8-,10-;/m0./s1 |

Clave InChI |

YDPBNMQMBUZCNA-GNAZCLTHSA-O |

SMILES |

CC(C(C1=CC=CC=C1)O)NC.[N+](=O)(O)[O-] |

SMILES isomérico |

C[C@@H]([C@@H](C1=CC=CC=C1)O)[NH2+]C.[N+](=O)([O-])[O-] |

SMILES canónico |

CC(C(C1=CC=CC=C1)O)[NH2+]C.[N+](=O)([O-])[O-] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Nomenclature and Stereochemical Foundation of 1r,2s Ephedrine

Systematic Nomenclature and Isomeric Forms

(1R,2S)-(-)-Ephedrine nitrate (B79036) is the nitrate salt of the (1R,2S)-(-)-ephedrine base. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the parent compound is (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol. When combined with nitric acid to form the salt, the IUPAC name becomes (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;nitric acid. nih.gov

Ephedrine (B3423809) contains two chiral centers, which gives rise to four possible stereoisomers. stackexchange.comuniroma1.it These isomers exist as two pairs of enantiomers. The pair with the (1R,2S) and (1S,2R) configuration is known as ephedrine, while the pair with the (1R,2R) and (1S,2S) configuration is referred to as pseudoephedrine. stackexchange.comuniroma1.it

Stereochemical Configuration and Chiral Centers

The molecular structure of ephedrine features two chiral centers, which are carbon atoms bonded to four different groups. These are designated as C1 (the carbon bearing the hydroxyl group) and C2 (the carbon bearing the methylamino group). uniroma1.it The specific spatial arrangement of the groups around these centers determines the molecule's stereochemistry.

The configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. uniroma1.itaskfilo.com For (1R,2S)-(-)-Ephedrine:

At C1: The hydroxyl (-OH) group has the highest priority, followed by the phenyl group (-C6H5), then the C2 carbon, and finally the hydrogen atom. The arrangement of these groups results in an 'R' configuration.

At C2: The methylamino (-NHCH3) group has the highest priority, followed by the C1 carbon, then the methyl group (-CH3), and finally the hydrogen atom. This arrangement leads to an 'S' configuration.

Therefore, the absolute configuration of the naturally occurring and most common form of ephedrine is (1R,2S).

Relationship and Distinctions from Diastereomers (e.g., Pseudoephedrine)

Stereoisomers that are not mirror images of each other are known as diastereomers. uniroma1.it In the context of ephedrine, the ephedrine enantiomers ((1R,2S) and (1S,2R)) are diastereomers of the pseudoephedrine enantiomers ((1R,2R) and (1S,2S)). uniroma1.it This distinction arises because they have a different configuration at one of the two chiral centers. acs.org

The nomenclature "erythro" and "threo" is used to differentiate these diastereomers. When using a Fischer projection, if the two main substituents (the phenyl and methyl groups in this case) are on the same side of the carbon backbone, the isomer is termed "erythro," which corresponds to the ephedrine isomers. chiralpedia.com If they are on opposite sides, the isomer is termed "threo," corresponding to the pseudoephedrine isomers. chiralpedia.com

This difference in stereochemistry leads to distinct physical and chemical properties. uniroma1.it For example, ephedrine and pseudoephedrine have different melting points, solubilities, and chromatographic behaviors.

Synthetic Chemistry of 1r,2s Ephedrine and Its Salts

Enzymatic and Biocatalytic Approaches to Stereoselective Synthesis

Biocatalysis offers an environmentally conscious alternative to conventional chemical synthesis, often providing high yields and excellent optical purity without the need for hazardous metal catalysts or complex multi-step procedures. polimi.itresearchgate.netmecp2024.com Enzymes and whole-cell microorganisms are employed to catalyze key stereoselective steps in the synthesis of ephedrine (B3423809) and its analogues.

Microorganism-Mediated Reductions for Enantiopure Ephedrine Isomers

A well-established method for producing a key precursor to l-ephedrine is the yeast-mediated acyloin condensation. vu.edu.au Microorganisms, particularly strains of baker's yeast (Saccharomyces cerevisiae), are utilized to catalyze the condensation of benzaldehyde (B42025) and acetaldehyde, producing optically active (R)-phenylacetylcarbinol ((R)-PAC), also known as l-phenylacetylcarbinol (l-PAC). vu.edu.audcu.ie This biotransformation is a crucial step in the semi-synthetic production of (1R,2S)-(-)-ephedrine. google.com

The efficiency of this process can be influenced by various parameters, including pH, temperature, and the presence of co-solvents like ethanol (B145695), which can help minimize the formation of by-products such as benzyl (B1604629) alcohol and 1-phenylpropan-1,2-diol. vu.edu.au In addition to yeast, other microorganisms have been explored for the stereoselective oxidation of diol precursors. For instance, Geotrichum candidum has demonstrated high efficiency in the kinetic resolution of (±)-anti-1-phenyl-1,2-propanediol to yield the (1S,2R)-1 isomer with excellent enantiomeric excess. researchgate.net

Table 1: Microorganisms in the Synthesis of Ephedrine Precursors

| Microorganism | Reaction Type | Substrate(s) | Product | Key Findings | Citations |

| Saccharomyces cerevisiae (Baker's Yeast) | Acyloin Condensation | Benzaldehyde, Acetaldehyde | (R)-Phenylacetylcarbinol ((R)-PAC) | A foundational step in the semi-synthesis of ephedrine. dcu.iegoogle.com | vu.edu.audcu.iegoogle.com |

| Geotrichum candidum | Kinetic Resolution (Oxidation) | (±)-anti-1-phenyl-1,2-propanediol | (1S,2R)-1-phenyl-1,2-propanediol | Achieved 99% enantiomeric excess (ee) for the remaining diol. | researchgate.net |

| Micrococcus luteus | Kinetic Resolution (Oxidation) | (±)-anti-1-phenyl-1,2-propanediol | (S)-1-phenyl-2-hydroxy-1-propanone | Used for kinetic resolution experiments. | researchgate.net |

| Candida albicans | Kinetic Resolution (Oxidation) | (±)-anti-1-phenyl-1,2-propanediol | (S)-1-phenyl-2-hydroxy-1-propanone | Used for kinetic resolution experiments. | researchgate.net |

Bi-enzymatic Synthetic Sequences for Ephedrine Analogues

To further enhance stereoselectivity and efficiency, multi-enzyme cascade reactions have been developed. rsc.orgglobalauthorid.com These "one-pot" processes combine multiple enzymatic steps, avoiding the isolation of intermediates and reducing waste. rsc.orgresearchgate.net A common strategy involves a two-step biocatalytic sequence to produce norephedrine (B3415761) isomers, which are direct precursors to ephedrine via N-methylation.

One successful cascade combines a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase with an amine transaminase (ATA). rsc.orgresearchgate.net For the synthesis of (1R,2S)-norephedrine, an (R)-selective carboligase is paired with an (S)- or (R)-selective ω-transaminase, resulting in excellent optical purities (ee >99% and de >98%). rsc.orgresearchgate.netrsc.org Another approach utilizes an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) for the carboligation step, followed by a transamination mediated by either an (S)- or (R)-selective ATA to produce various nor(pseudo)ephedrine analogues. polimi.itresearchgate.netresearchgate.net

An alternative bi-enzymatic strategy pairs a transaminase with an alcohol dehydrogenase (ADH). researchgate.netrsc.org For example, the combination of an (S)-selective transaminase with an (S)-selective ADH can yield (1S,2S)-norpseudoephedrine with high enantiomeric and diastereomeric excess. rsc.org These enzymatic cascades make all four stereoisomers of nor(pseudo)ephedrine accessible from inexpensive, achiral starting materials in just two reaction steps. rsc.orgresearchgate.net

Table 2: Bi-enzymatic Cascades for Nor(pseudo)ephedrine Synthesis

| Enzyme System | Step 1 (Enzyme) | Step 2 (Enzyme) | Target Product(s) | Key Features | Citations |

| Carboligase-Transaminase | (R)-selective Carboligase (e.g., AHAS-I) | (S)- or (R)-selective ω-Transaminase (e.g., At-(R)TA) | (1R,2S)-Norephedrine, (1R,2R)-Norpseudoephedrine | High optical purity (ee >99%, de >98%); one-pot synthesis. | rsc.orgresearchgate.netrsc.org |

| Oxidoreductase-Transaminase | (S)-selective Acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) | (S)- or (R)-selective Amine Transaminase (ATA) | (1S)-Nor(pseudo)ephedrine analogues | Provides good diastereo- and enantiomeric excesses. polimi.itresearchgate.net Immobilized enzymes can be recycled. researchgate.net | polimi.itresearchgate.netresearchgate.net |

| Transaminase-Alcohol Dehydrogenase | (S)-selective Transaminase (e.g., Cv-(S)TA) | (S)-selective Alcohol Dehydrogenase (e.g., LbADH) | (1S,2S)-Norpseudoephedrine | Circumvents the need for a highly (S)-selective carboligase; requires purified enzymes for best results. | rsc.orgrsc.org |

Chemical Synthesis Pathways for (1R,2S)-(-)-Ephedrine Precursors

Traditional chemical synthesis remains a vital approach for producing ephedrine, often starting from readily available materials and employing stereoselective reactions to establish the desired configuration.

Reductive Amination Strategies

A pivotal step in many ephedrine syntheses is the reductive amination of a ketone precursor. The classic route involves the reductive amination of (R)-phenylacetylcarbinol ((R)-PAC) with methylamine, typically using hydrogen gas over a platinum catalyst, to predominantly form the (-)-erythro isomer, which is (1R,2S)-ephedrine. dcu.ie

Various reducing agents have been applied to this transformation. dcu.ie To address environmental concerns associated with organic solvents, methods have been developed that conduct the reductive amination in supercritical fluids, such as carbon dioxide, or in liquefied gases. google.comjustia.comgoogle.com This approach simplifies product purification and allows for catalyst recycling. google.comjustia.com The reaction can also be performed enzymatically using imine reductases (IREDs) which can convert PAC and an amine donor directly to the corresponding ephedrine-type alkaloid in a single step. nih.gov

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. (1R,2S)-(-)-Ephedrine itself is a valuable member of the chiral pool, frequently used as a chiral auxiliary to direct the stereochemical outcome of other reactions. sigmaaldrich.com

For the synthesis of ephedrine, other chiral molecules can serve as the starting point. For example, (-)-methyl mandelate (B1228975) can be used to synthesize the (-)-phenylacetylcarbinol precursor. dcu.ie A more recent approach demonstrates the synthesis of (-)-ephedrine starting from N-(1-phenylethyl)aziridine-2-carboxylate esters, which are derived from other chiral pool molecules. nih.gov In this method, the aziridine (B145994) ring is opened regioselectively after N-methylation to establish the correct stereochemistry of the protected ephedrine. nih.gov

Metal Borohydride (B1222165) and Lewis Acid Mediated Reductions

The reduction of α-methylamino propiophenone (B1677668) to ephedrine is commonly achieved using metal borohydrides like sodium borohydride (NaBH₄) or potassium borohydride (KBH₄). google.comgoogle.com However, the reduction of the free base of α-methylamino propiophenone can be sluggish and require heat, which may lead to instability and reduced yields. google.com Furthermore, the chiral center in the precursor is prone to racemization under basic conditions. google.com

To overcome these issues, a method was developed where the chiral precursor, (S)-(-)-α-methylamino propiophenone, is first reacted with an organic acid, such as tartaric acid, to form a stable salt. google.comgoogle.com This salt can then be reduced smoothly at room temperature with a metal borohydride. google.comgoogle.com This strategy prevents racemization of the starting material and leads to a product mixture where (1R,2S)-(-)-ephedrine is the major component. google.com

The addition of a Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), can be used in conjunction with the metal borohydride to mediate the reduction. google.comnih.gov These Lewis acids can coordinate to the carbonyl oxygen, increasing its electrophilicity and influencing the stereochemical outcome of the hydride attack. For example, the reduction of an aziridinyl ketone precursor with NaBH₄ and ZnCl₂ was used in the synthesis of N-Boc-norephedrine. nih.gov

Table 3: Reagents for the Reduction of α-Amino Ketone Precursors

| Ketone Precursor | Reducing Agent(s) | Lewis Acid (if any) | Solvent(s) | Key Outcome | Citations |

| (S)-(-)-α-Methylamino propiophenone organic acid salt | KBH₄ or NaBH₄ | None | Water, Ethanol | Prevents racemization; ephedrine is the main product. | google.comgoogle.com |

| (S)-(-)-α-Methylamino propiophenone organic acid salt | KBH₄ | AlCl₃ | Methanol | Yield of 70.1% for the final ephedrine salt. | google.com |

| Aziridinyl ketone | NaBH₄ | ZnCl₂ | Methanol | Forms diastereomeric N-Boc-protected amino alcohols. | nih.gov |

| α-Methylamino propiophenone | H₂ | Platinum (Pt) or Palladium (Pd) catalyst | Methanol | Classic method yielding almost exclusively pseudoephedrine or ephedrine depending on conditions. | dcu.ie |

Salt Formation Chemistry of (1R,2S)-(-)-Ephedrine Nitrate (B79036)

(1R,2S)-(-)-Ephedrine, an alkaloid with two chiral centers, readily forms salts with various acids. The formation of its nitrate salt, (1R,2S)-(-)-Ephedrine nitrate, is a straightforward acid-base reaction where the basic secondary amine group of the ephedrine molecule is protonated by nitric acid. This reaction results in the formation of the ephedrinium cation and the nitrate anion, which then crystallize from a suitable solvent system to form a solid salt. The crystal packing of these salts is influenced by factors such as the conformation of the ephedrine moiety and the nature of the counterion iucr.org.

The preparation of crystalline this compound can be achieved through various standard crystallization techniques. The choice of method depends on factors such as the desired crystal size, purity, and polymorphic form. Common techniques include:

Cooling Crystallization: This method involves dissolving the this compound in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by controlled cooling to induce crystallization. The solubility of the salt is typically lower at reduced temperatures, promoting the formation of solid crystals.

Solvent Evaporation: A solution of the nitrate salt is prepared at room temperature or a slightly elevated temperature. The solvent is then allowed to evaporate slowly, which increases the concentration of the solute and eventually leads to crystallization. This method is often suitable for obtaining high-quality single crystals for X-ray diffraction studies unifr.ch.

Microbatch Under-Oil Crystallization: This method involves dispensing small volumes of the salt solution and a precipitant solution into a well containing an inert oil, such as paraffin (B1166041) oil. The oil prevents rapid evaporation of the solvents, allowing for slow equilibration and crystal growth. This technique has been successfully used to produce a new polymorph of ephedrinium nitrate nih.gov.

The selection of an appropriate solvent system is critical for successful crystallization. Solvents that can form hydrogen bonds are often effective unifr.ch. For this compound, the crystal structure has been determined, providing insight into its solid-state conformation. Two polymorphs have been identified, crystallizing in the monoclinic space group P21. In one polymorph, the ephedrine cation adopts a folded conformation, while in the other, it is in an extended conformation nih.gov.

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | Polymorph I nih.gov | Polymorph II nih.gov |

| Chemical Formula | C₁₀H₁₄N₂O₄ | C₁₀H₁₄N₂O₄ |

| Formula Weight | 228.25 | 228.25 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| a (Å) | 5.536 (5) | Not specified |

| b (Å) | 6.839 (9) | Not specified |

| c (Å) | 15.669 (12) | Not specified |

| β (°) | 97.28 (7) | Not specified |

| Volume (ų) | 588 (1) | Not specified |

| Z | 1 | Not specified |

| Ephedrine Conformation | Folded | Extended |

Note: Detailed unit cell dimensions for Polymorph II were not provided in the cited source.

Chiral resolution is a crucial process in synthetic chemistry for separating a racemic mixture into its individual enantiomers. A common and industrially significant method is through the formation of diastereomeric salts. This technique relies on the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility ucl.ac.ukresearchgate.net.

The process involves reacting a racemic mixture of a base, such as (±)-ephedrine, with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a mixture of two diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize out of the solution upon cooling or concentration. This selective precipitation allows for the separation of the diastereomers by filtration. Once separated, the desired enantiomer of the base can be recovered by treating the diastereomeric salt with a strong base to neutralize the resolving agent.

While nitric acid itself is not chiral and therefore cannot be used as a resolving agent, the principle of diastereomeric salt formation is fundamental to obtaining enantiomerically pure ephedrine. Historically, chiral acids such as mandelic acid and tartaric acid have been successfully employed for the resolution of racemic ephedrine dcu.ienih.govgoogle.com. For instance, the resolution of (±)-mandelic acid with (1R,2S)-(-)-ephedrine in solvents like water or ethanol yields diastereomeric salts with significantly different solubilities and melting points, enabling efficient separation nih.gov. Similarly, tartaric acid has been used to resolve (±)-pseudoephedrine dcu.ie.

The efficiency of a chiral resolution process can be quantified by the resolution efficiency, which is related to the difference in the Gibbs free energy of the two diastereomeric salts. This, in turn, is influenced by the differences in their enthalpies and entropies of solution ucl.ac.uk. The selection of the resolving agent and the solvent system is critical for maximizing the solubility difference between the diastereomeric salts and achieving a high yield and enantiomeric excess of the desired enantiomer nih.govmissouri.edu.

Table 2: Common Chiral Resolving Agents for Ephedrine and Related Compounds

| Racemic Compound | Resolving Agent | Key Principle |

| (±)-Ephedrine | (+)-Mandelic Acid | Formation of diastereomeric salts with different solubilities, allowing for fractional crystallization dcu.ie. |

| (±)-Ephedrine | (+)-Tartaric Acid | Formation of diastereomeric salts, enabling separation based on differential solubility nih.gov. |

| (±)-Pseudoephedrine | (-)-Tartaric Acid | Diastereomeric salt formation and fractional crystallization to separate the enantiomers dcu.ie. |

Crystallographic Studies and Solid State Chemistry of 1r,2s Ephedrine Nitrate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction has been the definitive method for determining the three-dimensional atomic arrangement of (1R,2S)-(-)-Ephedrine nitrate (B79036).

The crystal structure of (1R,2S)-(-)-Ephedrine nitrate has been determined and is detailed in the Cambridge Structural Database. The analysis reveals the crystal system and space group, which are fundamental parameters describing the symmetry of the crystal lattice.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.043 |

| b (Å) | 7.892 |

| c (Å) | 21.056 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1170.1 |

The conformation of the ephedrine (B3423809) cation in its various salt forms can be broadly categorized as either 'extended' or 'folded'. This classification is based on the torsion angle of the C-C bond between the phenyl and the amino groups. In the case of this compound, the ephedrine moiety adopts a 'folded' conformation . This folded arrangement is characterized by a specific torsion angle that brings the phenyl and amino groups into closer proximity compared to the extended conformation observed in some other ephedrine salts, such as the hydrochloride and glycolate (B3277807) . The folded conformation is a significant feature of the nitrate salt's solid-state structure.

The nature of the counterion has a significant influence on the crystal packing of ephedrine salts. In the case of this compound, the planar trigonal geometry and the charge distribution of the nitrate anion are key factors in directing the assembly of the crystal lattice. The nitrate ion participates in the hydrogen-bonding network, linking adjacent ephedrine cations. The packing of ions in the crystal lattice is a balance of hydrogen bonding, electrostatic interactions, and van der Waals forces. The specific size, shape, and hydrogen bonding capabilities of the nitrate counterion, in comparison to other anions like chloride or sulfate (B86663), lead to the adoption of the observed 'folded' conformation of the ephedrine cation and the resulting crystal packing architecture .

Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The study of polymorphism is of critical importance in the pharmaceutical sciences as different polymorphs can exhibit different physicochemical properties.

Based on available scientific literature, there have been no specific reports identifying or characterizing polymorphic forms of this compound. While polymorphism is a common phenomenon in pharmaceutical compounds, and has been studied for other salts of ephedrine, dedicated studies on the polymorphic landscape of the nitrate salt have not been published. Therefore, at present, only a single crystal form of this compound has been characterized.

Factors Influencing Polymorphic Expression (e.g., solvent, temperature)

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties. The expression of a particular polymorphic form is often influenced by various experimental conditions, most notably the choice of solvent and the crystallization temperature.

Solvent Effects:

The solvent from which a compound is crystallized can play a critical role in determining the resulting crystal form. Properties of the solvent such as polarity, hydrogen bonding capability, and viscosity can influence the nucleation and growth of crystals, leading to the formation of different polymorphs or solvates. While specific studies detailing a comprehensive polymorphic screen of this compound are not extensively available in the public domain, the choice of crystallization solvent is a known critical parameter.

In principle, crystallization of this compound from solvents with varying polarities could lead to different packing arrangements of the ephedrinium and nitrate ions in the crystal lattice. For instance, protic solvents capable of hydrogen bonding might compete with the intermolecular hydrogen bonds of the compound itself, potentially favoring a different crystal packing compared to aprotic solvents. It has been noted in the literature that salts of ephedrine have been successfully crystallized from a range of solvents including water, methanol, and ethanol (B145695). However, a detailed analysis correlating these solvents to specific polymorphic forms of the nitrate salt is not readily found in published research.

The general influence of solvents on crystallization can be summarized in the following table:

| Solvent Property | Potential Influence on Polymorphism |

| Polarity | Can affect the solubility of the compound and the stability of different polymorphs. A solvent may stabilize a particular polymorph by interacting with its surface. |

| Hydrogen Bonding | Solvents that are hydrogen bond donors or acceptors can compete with the intermolecular hydrogen bonding of the solute, potentially leading to different crystal packing. |

| Viscosity | Higher viscosity can slow down crystal growth, which may favor the formation of a thermodynamically stable polymorph over a kinetically favored one. |

| Boiling Point | Affects the rate of solvent evaporation, which can influence the supersaturation and nucleation rate, thereby impacting which polymorph is formed. |

Temperature Effects:

Temperature is another critical factor that governs the formation of polymorphs. The relative thermodynamic stability of different polymorphs can change with temperature. A form that is stable at room temperature may become metastable at a higher or lower temperature, and vice versa. This temperature-dependent relationship is a key aspect of polymorphic control.

For this compound, while specific studies on temperature-induced polymorphism are not detailed in the available literature, general principles of thermodynamics apply. Cooling crystallization, for instance, where a saturated solution is cooled to induce crystallization, can lead to different polymorphic outcomes depending on the cooling rate. A rapid cooling rate often favors the formation of a metastable (kinetically favored) polymorph, whereas slow cooling allows the system to reach equilibrium and typically yields the most stable polymorph at that temperature.

A study on the free base, (1R,2S)-(-)-ephedrine, at cryogenic temperatures (78.4 K) has shown that temperature can significantly affect the crystal structure. nih.gov While this does not directly describe the polymorphism of the nitrate salt, it underscores the principle that temperature is a vital parameter in the solid-state behavior of ephedrine derivatives.

The potential effects of temperature on polymorphic expression are outlined below:

| Temperature Condition | Potential Outcome |

| High Temperature | Can provide the necessary energy to overcome the activation barrier for the formation of a more stable polymorph. |

| Low Temperature | May trap a metastable polymorph by reducing the kinetic energy required for rearrangement to a more stable form. |

| Cooling Rate | A fast cooling rate can lead to the formation of a kinetically favored, often metastable, polymorph. A slow cooling rate favors the thermodynamically stable form. |

Without specific experimental data on this compound, the discussion on the influence of solvent and temperature on its polymorphism remains based on established principles of solid-state chemistry.

Powder X-ray Diffraction (PXRD) for Bulk Structural Characterization

Powder X-ray Diffraction (PXRD) is a powerful and non-destructive analytical technique used to characterize the crystalline nature of a solid material. It provides information about the crystal structure, phase purity, and polymorphism of a bulk sample. In a PXRD experiment, a powdered sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystal lattice planes of the material at specific angles, producing a unique diffraction pattern.

This diffraction pattern is a fingerprint of the crystalline solid and is typically presented as a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of a specific crystal structure.

For this compound, PXRD would be the primary method to:

Identify the crystalline form: The obtained PXRD pattern can be compared to reference patterns to confirm the identity of the crystalline phase.

Assess phase purity: The presence of peaks corresponding to other crystalline forms or impurities can be detected.

Distinguish between polymorphs: Different polymorphs of a compound will have different crystal structures and therefore will produce distinct PXRD patterns.

A hypothetical PXRD data table for a crystalline compound would typically be presented as follows:

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Peak 1 | Value 1 | Intensity 1 |

| Peak 2 | Value 2 | Intensity 2 |

| Peak 3 | Value 3 | Intensity 3 |

| ... | ... | ... |

Analytical Methodologies for Research Applications of 1r,2s Ephedrine Nitrate

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic techniques are fundamental in the analytical landscape of (1R,2S)-(-)-Ephedrine nitrate (B79036) research, enabling its separation, identification, and quantification in various sample matrices. The choice of technique is dictated by the specific research question, ranging from purity assessment and stability testing to stereoselective analysis and rapid screening.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stability Studies

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of (1R,2S)-(-)-Ephedrine nitrate and for conducting stability studies due to its precision, and applicability to non-volatile compounds. Reversed-phase HPLC (RP-HPLC) is commonly employed, often utilizing C18 columns. nih.gov Ion-pair chromatography can also be used to enhance retention and separation of the polar ephedrine (B3423809) molecule. mdpi.comresearchgate.net

For purity assessment, HPLC methods are designed to separate the main compound from any potential impurities, including synthetic precursors, by-products, and degradation products. tandfonline.com A simple and sensitive HPLC technique was developed for the qualitative determination of ephedrine and pseudoephedrine in high-purity d-methamphetamine hydrochloride, demonstrating the ability to detect trace amounts of precursors. nih.gov

Stability-indicating HPLC methods are crucial for determining the shelf-life and degradation kinetics of this compound. These methods are validated to ensure that they can accurately measure the decrease in the active compound's concentration while simultaneously detecting the increase in degradation products. tandfonline.com Forced degradation studies are performed under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and prove the method's specificity. tandfonline.com For instance, in a study on ephedrine hydrochloride, an unknown impurity identified as methcathinone (B1676376) was detected using a stability-indicating method, which forms through an oxidation reaction. rug.nl

The table below summarizes typical HPLC conditions used for the analysis of ephedrine compounds.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | CAPCELLPACK C18 MGII (250 × 4.6 mm) nih.gov | Hypersil phenyl (25 cm x 4.6 mm, 5 µ) tandfonline.com | Kinetex 2.6 µm Biphenyl 100 Å (100 × 3.0 mm) rug.nl |

| Mobile Phase | 50 mM KH2PO4-acetonitrile (94:6 v/v) nih.gov | 10 mM KH2PO4 (pH 3.0)-acetonitrile (95:5 v/v) tandfonline.com | Ammonium acetate (B1210297) (1.16% w/v, pH 4.0)-methanol (94:6 v/v) rug.nl |

| Detection | UV at 210 nm nih.gov | UV at 210 nm tandfonline.com | UV at 257 nm rug.nl |

| Flow Rate | Not specified | 1.0 mL/min tandfonline.com | 0.5 mL/min rug.nl |

| Application | Purity analysis (trace precursor detection) nih.gov | Stability-indicating assay for pseudoephedrine sulfate (B86663) tandfonline.com | Impurity profiling and stability testing rug.nl |

Supercritical Fluid Chromatography (SFC) for Stereoselective Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the stereoselective analysis of chiral compounds like this compound. Ephedrine possesses two chiral centers, resulting in four stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1S,2S)-(+)-pseudoephedrine, and (1R,2R)-(-)-pseudoephedrine. nih.gov SFC, often coupled with tandem mass spectrometry (SFC-MS/MS), provides rapid and efficient separation of these isomers. nih.gov

The use of supercritical carbon dioxide as the main component of the mobile phase allows for higher flow rates and faster analysis times compared to traditional HPLC. chromatographyonline.com Chiral stationary phases (CSPs) are essential for achieving stereoselective separation. In a study developing a method for the chiral separation of ephedrine and its stereoisomers, SFC achieved a rapid separation of all four isomers in approximately 11 minutes. nih.gov This method demonstrated low limits of detection, making it suitable for impurity profiling. nih.gov

The ability to distinguish between stereoisomers is critical in research applications, as the pharmacological and toxicological properties of isomers can differ significantly. The stereoisomer ratio can also provide information about the synthetic pathways used in clandestine laboratories. nih.gov SFC is a powerful tool for these applications, offering advantages in speed and efficiency over other chromatographic techniques like HPLC and GC for chiral separations. nih.govoup.com

Thin Layer Chromatography (TLC) for Rapid Screening and Qualitative Analysis

Thin Layer Chromatography (TLC), particularly its high-performance version (HPTLC), serves as a simple, rapid, and cost-effective method for the qualitative screening of this compound. nih.govresearchgate.net It allows for the simultaneous analysis of multiple samples on a single plate, making it highly efficient for screening purposes. nih.gov

In a typical TLC method for ephedrine, samples are spotted on a silica (B1680970) gel plate, which is then developed using a suitable mobile phase. A common mobile phase composition for separating ephedrine alkaloids is a mixture of ammonia (B1221849), methanol, and dichloromethane. nih.gov After development, the separated spots are visualized. Since ephedrine lacks a strong chromophore, derivatization with a visualizing agent like ninhydrin (B49086) is often necessary, which produces colored spots that can be assessed visually or quantified using a densitometer. nih.gov

The identity of the ephedrine spot is confirmed by comparing its retention factor (Rf) value with that of a reference standard run on the same plate. nih.gov For enhanced specificity and detection, TLC can be coupled with other techniques. For example, combining TLC with Surface-Enhanced Raman Scattering (SERS) has been used to identify ephedrine and its analogues in complex matrices, with a limit of detection of 0.01 mg/mL. nih.govresearchgate.net Coupling HPTLC with mass spectrometry (HPTLC-MS) provides conclusive identification of the separated compounds. researchgate.net

Bioanalytical Method Development for Research Matrices (Non-Clinical)

Developing bioanalytical methods for this compound in non-clinical research matrices is essential for understanding its behavior in simulated biological systems. This includes assessing its stability and potential for degradation by microorganisms, which is crucial for environmental fate studies and the development of bioremediation strategies.

Stability Assessment in Simulated Biological Matrices (e.g., microbial degradation studies)

The stability of this compound in biological matrices can be influenced by microbial activity. Microorganisms can utilize ephedrine as a source of carbon and energy, leading to its degradation. nih.govnih.govresearchgate.net Understanding these degradation pathways is important for environmental toxicology and bioremediation research.

One study isolated a Gram-positive soil bacterium, Arthrobacter sp. strain TS-15, which is capable of metabolizing ephedrine isomers. nih.govnih.gov This bacterium initiates ephedrine metabolism through the selective oxidation of the hydroxyl group, yielding methcathinone as the primary degradation product. nih.govnih.govresearchgate.net The study identified a specific enzyme, Ephedrine dehydrogenase (EDH), which showed strict selectivity for the oxidation of (1R,S)-(-)-ephedrine and (1R,2R)-(-)-pseudoephedrine. nih.govnih.gov

Another study investigated the stability of (1R, 2S)-(-)-Ephedrine hydrochloride in plasma and urine samples inoculated with the yeast Candida albicans. nih.gov The results showed that the presence of the microbe could alter the stability of ephedrine. In plasma samples inoculated with C. albicans and stored at 37 °C, the concentration of ephedrine dropped by 10% after 48 hours. nih.gov When stored at -20 °C, it took six months for the concentration to decrease by 12.28%. nih.gov These findings highlight the importance of considering microbial contamination when analyzing biological samples, as it can lead to incorrect analytical results. nih.gov

The table below summarizes findings from microbial degradation studies on ephedrine.

| Microorganism | Matrix/Medium | Key Findings | Primary Degradation Product |

|---|---|---|---|

| Arthrobacter sp. TS-15 nih.govnih.gov | Culture medium (sole carbon source) | Degrades ephedrine isomers via oxidation by Ephedrine dehydrogenase (EDH). nih.govnih.gov | Methcathinone nih.govnih.govresearchgate.net |

| Candida albicans nih.gov | Inoculated human plasma and urine | Caused a 10% decrease in ephedrine concentration in plasma after 48h at 37°C. nih.gov | Not specified |

Derivatization Reagents for Selective Detection and Enhanced Response

In the chromatographic analysis of (1R,2S)-(-)-Ephedrine, derivatization is a critical step employed to improve its chemical properties for detection and separation. This process involves chemically modifying the ephedrine molecule to create a derivative with enhanced volatility, thermal stability, and/or detectability. The choice of reagent is crucial for achieving selective detection and a heightened response, particularly in complex matrices.

Derivatization is essential for several reasons. Firstly, it can enhance the sensitivity of the analytical method by introducing a chromophore or fluorophore for UV or fluorescence detection, respectively. Secondly, for gas chromatography (GC), it improves the volatility and thermal stability of the analyte, leading to better peak shape and resolution. Thirdly, chiral derivatizing agents are employed to separate the different stereoisomers of ephedrine, which is critical for profiling and determining the synthetic pathway. nih.gov

A variety of derivatization reagents are used in the analysis of ephedrine, each with specific applications. Acylating agents, such as fluorinated anhydrides, are commonly used. However, studies have shown that fluorinated acylating agents like heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFA) can cause interconversion between ephedrine and its diastereomer, pseudoephedrine, potentially leading to erroneous quantification. semanticscholar.org Acetic anhydride has been identified as a more reliable alternative for certain applications. oup.com

For GC-MS analysis, silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to form trimethylsilyl (B98337) (TMS) derivatives of the hydroxyl group, while the amine group can be targeted with other reagents to form stable products for analysis. scielo.br Chiral derivatization reagents, such as (S)-(–)-N-(trifluoroacetyl)-prolyl chloride (l-TPC) and (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), are instrumental in resolving ephedrine's enantiomers, allowing for stereospecific analysis. bts.gov Isothiocyanate reagents, for instance, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), are also used for the analysis of enantiomeric purity. greyhoundchrom.com

The selection of a derivatization reagent depends on the analytical technique being used (GC or HPLC), the detector, and the specific goals of the analysis, such as achieving enantiomeric separation or enhancing sensitivity. oup.comscielo.brgreyhoundchrom.com

| Reagent Class | Specific Reagent | Abbreviation | Purpose | Analytical Technique |

|---|---|---|---|---|

| Acylating Agents | Acetic Anhydride | AA | Improved S/N ratio and peak area. oup.com | GC-MS |

| Heptafluorobutyric Anhydride | HFBA | Improved separation, but can cause interconversion. semanticscholar.org | GC-MS | |

| Pentafluoropropionic Anhydride | PFPA | Can cause interconversion. semanticscholar.org | GC-MS | |

| Trifluoroacetic Anhydride | TFA | Can cause interconversion. semanticscholar.org | GC-MS | |

| Silylating Agents | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Forms TMS derivatives to improve volatility. scielo.br | GC-MS |

| Chiral Reagents | (-)-α-methoxy-α-trifluoromethylphenylacetic acid | MTPA | Enantiomeric resolution. bts.gov | GC-MS |

| (S)-(–)-N-(trifluoroacetyl)-prolyl chloride | l-TPC | Enantiomeric resolution. bts.gov | GC-MS | |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Determination of enantiomeric purity. greyhoundchrom.com | HPLC | |

| Other | 9-fluorenylmethyl chloroformate | FMOC-Cl | Enhances detection for liquid chromatography. researchgate.net | LC |

Isotopic Profiling for Precursor Origin Determination

Isotopic profiling, primarily through Isotope Ratio Mass Spectrometry (IRMS), has become a powerful tool in forensic science for determining the origin of seized drug samples, including those containing ephedrine. researchgate.net This methodology is based on the precise measurement of the abundance ratios of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H). These ratios, expressed in delta (δ) notation in parts per thousand (‰), serve as a chemical fingerprint that can link a substance to its geographical origin or synthetic pathway. mdma.chnih.gov

The analysis of stable isotope ratios of nitrogen (δ¹⁵N), carbon (δ¹³C), and hydrogen (δ²H) provides distinct signatures for ephedrine produced via different manufacturing routes:

Biosynthetic (Natural): Extracted from plants of the Ephedra genus.

Synthetic: Produced through complete chemical synthesis.

Semi-synthetic: Produced via chemical modification of a naturally occurring precursor.

Each of these routes imparts a characteristic isotopic signature. mdma.chjpionline.org

δ¹⁵N Analysis: The nitrogen isotope ratio is a particularly strong discriminator. Synthetic ephedrine consistently shows significantly more negative δ¹⁵N values (e.g., -10.5‰ to -10.0‰) compared to biosynthetic or semi-synthetic ephedrine (e.g., +3.8‰ to +10.6‰). mdma.ch This difference arises because the nitrogen source for synthetic ephedrine is typically methylamine, which undergoes isotopic fractionation during purification (distillation), depleting the final product in ¹⁵N. mdma.chnih.govscispace.com In contrast, the nitrogen in biosynthetic ephedrine originates from nitrates or ammonia in the soil. mdma.ch

δ¹³C Analysis: Carbon isotope ratios are influenced by the carbon source and photosynthetic pathway of plants (for biosynthetic ephedrine) or the starting materials in chemical synthesis. Biosynthetic ephedrine extracted from Ephedra, which are C3 plants, typically exhibits δ¹³C values ranging from -31.1‰ to -26.0‰. mdma.ch Synthetic ephedrine derived from propiophenone (B1677668) shows a narrower range, for example, -29.2‰ to -28.0‰. mdma.ch

δ²H Analysis: Hydrogen isotope ratios (deuterium content) offer an additional layer of discrimination. Biosynthetic ephedrines are characterized by low deuterium (B1214612) content, with δ²H values ranging from -193‰ to -151‰. researchgate.net Synthetic ephedrines have δ²H values in the range of -73‰ to -30‰. researchgate.net Semi-synthetic ephedrines exhibit a very wide and sometimes positive range of δ²H values, which is useful for their detailed classification. researchgate.net

The combination of these three isotopic measurements provides a robust multi-dimensional signature for classifying the origin of an ephedrine sample. nih.govjpionline.orgresearchgate.net

| Origin | δ¹³C (‰) | δ¹⁵N (‰) | δ²H (‰) |

|---|---|---|---|

| Biosynthetic (Natural) | -31.1 to -26.0 mdma.ch | +3.8 to +10.6 mdma.ch | -201.2 to -150.8 jpionline.orgresearchgate.net |

| Synthetic | -29.2 to -28.0 mdma.ch | -10.5 to -10.0 mdma.ch | -100.9 to -30.0 jpionline.orgresearchgate.net |

| Semi-synthetic | -26.2 to -25.4 researchgate.net | +3.0 to +9.9 jpionline.org | -74.0 to +243.0 jpionline.orgresearchgate.net |

A significant application of isotopic profiling is in tracing the link between precursor chemicals and illicitly manufactured drugs. Research has demonstrated that the isotopic signature of the precursor ephedrine is largely retained in the final methamphetamine product. researchgate.netmdma.chnih.gov This means that there is little to no significant isotopic fractionation during the conversion of ephedrine to methamphetamine. researchgate.netjpionline.org

Therefore, by analyzing the δ¹³C, δ¹⁵N, and δ²H values of a seized methamphetamine sample, law enforcement and forensic chemists can infer the origin of the ephedrine used in its synthesis. mdma.chscispace.com This information is invaluable for:

Identifying the manufacturing process: Distinguishing between methamphetamine synthesized from natural, semi-synthetic, or fully synthetic ephedrine. nih.gov

Linking different drug seizures: Samples with similar isotopic profiles may have originated from the same clandestine laboratory or used precursors from the same source. mdma.ch

Illuminating trafficking routes: Tracking the diversion of legitimate ephedrine products into the illicit drug trade. nih.govsemanticscholar.org

For example, the distinctly negative δ¹⁵N values of synthetic ephedrine will be mirrored in methamphetamine produced from it, clearly indicating that the precursor was not derived from a natural plant source. mdma.chscispace.com This ability to "see through" the synthesis to the precursor's origin makes stable isotope analysis a crucial intelligence-gathering tool for precursor control and drug enforcement agencies worldwide. researchgate.netsemanticscholar.org

Applications in Chemical Synthesis and Materials Science Research

(1R,2S)-(-)-Ephedrine as a Chiral Building Block in Asymmetric Organic Synthesis

(1R,2S)-(-)-Ephedrine serves as a valuable chiral starting material, or "building block," for the synthesis of more complex chiral molecules. Its inherent stereochemistry is transferred to new molecules, a fundamental strategy in asymmetric synthesis. Researchers have utilized (1R,2S)-(-)-ephedrine to create novel chiral auxiliaries and materials. For instance, an ephedrine-derived 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one has been synthesized and used in asymmetric aldol (B89426) addition reactions, demonstrating how the ephedrine (B3423809) framework can be elaborated into a new functional molecule that directs stereoselective transformations iucr.org.

In the realm of materials science, the specific stereochemistry of (1R,2S)-ephedrine has been exploited to direct the formation of chiral inorganic frameworks. It has been used as an organic building block for the crystallization of hybrid organo-inorganic aluminophosphate materials . In these structures, the ephedrine molecules self-assemble into bilayers between inorganic networks, a process driven by the molecule's amphiphilic nature, showcasing its ability to impart chirality to a larger material structure .

Utilization as a Chiral Auxiliary in Enantioselective Catalysis

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. (1R,2S)-(-)-Ephedrine and its derivatives are widely employed for this purpose. They are particularly effective in directing the stereoselective alkylation of enolates, which is a powerful method for constructing carbon-carbon bonds with high stereocontrol.

Derivatives of (1R,2S)-ephedrine have been developed as efficient structure-directing agents (SDAs) for the synthesis of chiral zeolites. These materials, such as zeolite GTM-4, exhibit enantioselective catalytic properties, for example, in the ring-opening of trans-stilbene (B89595) oxide acs.org. The handedness of the ephedrine derivative directly influences the enantio-enrichment of the final zeolite product acs.org.

Furthermore, ephedrine-based ligands have been immobilized on magnetic nanoparticles to create recyclable catalysts for enantioselective reactions. nih.gov These nanocatalysts have been tested in reactions like the addition of diethylzinc (B1219324) to aldehydes and the Henry reaction, demonstrating moderate to good catalytic activity and the potential for sustainable chemical synthesis . The immobilization of the ephedrine catalyst on a solid support simplifies its recovery and reuse, which is a key principle of green chemistry .

Table 1: Examples of (1R,2S)-(-)-Ephedrine in Enantioselective Catalysis

| Catalyst System | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| Ephedrine-derived oxadiazinone | Asymmetric Aldol Addition | Diastereoselectivities up to 99:1 were achieved. | iucr.org |

| Ephedrine-derived SDAs | Chiral Zeolite Synthesis | Resulted in asymmetric zeolite acid-catalysts yielding enantiomeric excesses of 40-45%. | acs.org |

| Immobilized Ephedrine on Magnetic Nanoparticles | Henry Reaction | The nanocatalyst gave reasonable results and remained unchanged for up to three catalytic cycles. |

Role in the Study of Stereogenic Centers in Coordination Chemistry

(1R,2S)-(-)-Ephedrine, with its two stereogenic centers, is an effective chiral ligand for forming coordination complexes with metal ions. The study of these complexes provides valuable insights into the three-dimensional arrangement of atoms around a central metal atom, a key aspect of coordination chemistry. The fixed stereochemistry of the ephedrine ligand influences the geometry and chirality of the resulting metal complex.

Research has shown that (-)-ephedrine can coordinate with palladium(II) in different ways. In one characterized complex, two ephedrine ligands are bound to a single palladium atom; one acts as a chelating N,O-ligand and the other as a monodentate N-ligand iucr.org. This demonstrates the versatility of ephedrine in its coordination modes, which can be used to create specific geometries around a metal center. The resulting palladium complex has a square-planar coordination environment iucr.org.

Ephedrine derivatives have also been used to create chiral aminophosphinite ligands for rhodium complexes. Upon coordination to the rhodium center, the nitrogen atom of the ephedrine derivative can become a new stereogenic center, a phenomenon that is of significant interest in the design of chiral catalysts acs.org. The steric bulk on the amino group of the ephedrine ligand was found to influence whether the ligand would coordinate in a P,N-chelating or a monodentate fashion acs.org. Additionally, studies have investigated the formation and stability of ephedrine hydrochloride complexes with toxic metal ions such as Ni²⁺, Zn²⁺, and Cd²⁺, providing data on the stoichiometry and stability constants of these complexes researchgate.net.

Ephedrine Nitrate (B79036) as a Reference Standard in Analytical Chemistry Research

The accurate quantification of chemical compounds is critical in many fields, and this requires the use of well-characterized reference materials. Ephedrine nitrate, along with other ephedrine alkaloids, is used to produce Standard Reference Materials (SRMs) by organizations like the National Institute of Standards and Technology (NIST). These SRMs are primarily intended for validating analytical methods used to determine the content of ephedrine alkaloids in various products, such as dietary supplements. nih.govlibretexts.org

NIST has developed a suite of ephedra-containing dietary supplement SRMs with certified values for several ephedrine alkaloids libretexts.org. These materials represent a variety of matrices and provide a benchmark for laboratories to ensure the accuracy and reliability of their measurements libretexts.org. The certification process involves using multiple independent analytical methods, including liquid chromatography (LC) with UV or mass spectrometric (MS) detection and capillary electrophoresis (CE), performed by NIST and collaborating laboratories nih.govpace.edu. The availability of these SRMs is crucial for quality assurance and for supporting the analysis of dietary supplements and related botanical materials libretexts.org.

Table 2: Analytical Methods Used for Certification of Ephedrine Alkaloid SRMs

| Analytical Technique | Purpose | Reference |

|---|---|---|

| Liquid Chromatography/Mass Spectrometry (LC/MS) | Quantification of ephedrine alkaloids based on mass-to-charge ratio. | pace.edu |

| Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) | Highly selective and sensitive quantification using precursor and fragment ions. | nih.govpace.edu |

| Liquid Chromatography with UV Detection (LC/UV) | Quantification based on UV absorbance. | nih.gov |

| Capillary Electrophoresis (CE) | Separation and quantification based on electrophoretic mobility. | nih.gov |

Studies of (1R,2S)-(-)-Ephedrine as a Precursor or Impurity Marker in Forensic Chemistry Research

In forensic chemistry, (1R,2S)-(-)-ephedrine is of significant interest because it is a primary precursor for the clandestine synthesis of methamphetamine. The psychoactive form of methamphetamine is (S)-methamphetamine, which is readily produced from (1R,2S)-(-)-ephedrine. Consequently, the analysis of impurities and stereoisomers in seized methamphetamine samples can provide crucial intelligence about the synthetic route and the starting materials used.

Forensic laboratories perform impurity profiling to identify trace amounts of unreacted precursors, by-products, and stereoisomers of ephedrine in illicit drug samples. The presence of (1R,2S)-(-)-ephedrine or its diastereomer, (1S,2S)-(+)-pseudoephedrine, can indicate which precursor was used in the manufacturing process. Different synthetic methods, such as the Emde or Nagai reductions, can leave behind characteristic impurity profiles. For example, (1S,2S)-1-methylamino-1-phenyl-2-chloropropane has been identified as a route-specific marker impurity for methamphetamine synthesized from ephedrine via a chloroephedrine intermediate.

Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), have been developed for the stereoselective analysis of ephedrine isomers in methamphetamine samples. These methods allow for the rapid separation and quantification of all four stereoisomers of ephedrine, providing detailed chemical signatures that can be used to link different drug seizures and better understand drug trafficking networks.

Historical and Academic Context of Ephedrine Chemistry

Early Isolation, Structural Elucidation, and Initial Academic Studies

The structural elucidation of ephedrine (B3423809) was a gradual process involving classic chemical degradation and derivatization techniques. slideshare.netyoutube.com Early studies established its molecular formula as C₁₀H₁₅NO. slideshare.netdcu.ie Subsequent research focused on identifying its functional groups. The presence of a secondary amino group was confirmed through its reaction with nitrous acid to form a nitroso derivative. youtube.com The hydroxyl group was also identified through characteristic reactions. youtube.com Oxidation of ephedrine yielded benzoic acid, indicating the presence of a monosubstituted benzene (B151609) ring. dcu.ie These early academic studies were crucial in piecing together the molecular puzzle of ephedrine. Although Nagai first isolated ephedrine in 1885, it was largely forgotten until its pharmacological properties were rediscovered and extensively studied by K.K. Chen and Carl F. Schmidt in the early 1920s. nih.govresearchgate.net

Key Milestones in the Early History of Ephedrine:

| Year | Milestone | Researcher(s) | Significance |

| 1885 | First isolation of ephedrine | Nagai Nagayoshi | Identified the active alkaloid from Ephedra vulgaris. nih.govwikipedia.org |

| 1893 | Synthesis of methamphetamine from ephedrine | Nagai Nagayoshi | Demonstrated the chemical relationship between the two compounds. wikipedia.orgrnceus.com |

| 1920s | Rediscovery and pharmacological studies | K.K. Chen and C.F. Schmidt | Brought ephedrine to the forefront of Western medicine. nih.govresearchgate.net |

| 1929 | Synthesis and structural elucidation of ephedrine | Nagai Nagayoshi | Confirmed the complete chemical structure of the molecule. wikipedia.org |

Contribution to the Development of Stereochemistry Principles

Ephedrine has two chiral centers, which gives rise to four stereoisomers. wikipedia.orgpace.edu This molecular complexity made it an important compound in the developing field of stereochemistry. imedpub.com The four stereoisomers exist as two pairs of enantiomers. The pair with the (1R,2S) and (1S,2R) configuration is designated as ephedrine, while the pair with the (1R,2R) and (1S,2S) configuration is known as pseudoephedrine. wikipedia.org

The distinct physiological effects of these stereoisomers highlighted the importance of three-dimensional arrangement of atoms in a molecule for its biological activity. researchgate.netnih.gov For instance, (-)-(1R,2S)-ephedrine is the isomer that is primarily marketed for its medicinal properties. wikipedia.org The study of ephedrine and its diastereomer, pseudoephedrine, provided a classic textbook example to illustrate the concepts of enantiomers and diastereomers, which have different physical properties and biological activities. libretexts.orgyoutube.com The ability to separate these isomers and study their individual properties was a significant step in understanding stereo-specific interactions in biological systems. mdma.ch

Stereoisomers of Ephedrine:

| Stereoisomer Name | Configuration | Relationship |

| (-)-Ephedrine | (1R,2S) | Enantiomer of (+)-Ephedrine |

| (+)-Ephedrine | (1S,2R) | Enantiomer of (-)-Ephedrine |

| (+)-Pseudoephedrine | (1S,2S) | Enantiomer of (-)-Pseudoephedrine |

| (-)-Pseudoephedrine | (1R,2R) | Enantiomer of (+)-Pseudoephedrine |

Note: (-)-Ephedrine and (+)-Pseudoephedrine are diastereomers.

Evolution of Synthetic Methodologies and Their Academic Significance

Initially, ephedrine was obtained solely through extraction from plant sources. unodc.orgnih.gov However, the demand for a consistent and pure supply spurred the development of synthetic methods. The academic pursuit of synthesizing ephedrine was significant as it drove the development of new synthetic strategies and reagents.

One of the early and commercially important semi-synthetic methods involves the fermentation of glucose in the presence of benzaldehyde (B42025) by yeast (Saccharomyces cerevisiae) to produce phenylacetylcarbinol (PAC). dcu.ie This intermediate is then subjected to reductive amination to yield ephedrine. dcu.ie This method was academically significant as it represented an early example of industrial-scale biocatalysis.

Fully chemical syntheses have also been developed. unodc.orgnih.gov These methods often involve the stereoselective reduction of a ketone precursor. The academic challenge in these syntheses lies in controlling the stereochemistry at the two chiral centers to selectively produce the desired (1R,2S) isomer. pace.edu The development of chiral auxiliaries and asymmetric synthesis techniques has been influenced by the need to synthesize specific stereoisomers of compounds like ephedrine. researchgate.net The evolution of these synthetic methodologies reflects the broader advancements in organic chemistry, from classical synthesis to modern asymmetric catalysis. researchgate.netresearchgate.net

Overview of Ephedrine Production Methods:

| Method | Starting Materials | Key Steps | Academic Significance |

| Natural Extraction | Ephedra plant material | Solvent extraction, purification | Foundation of natural product chemistry. nih.gov |

| Semi-synthesis | Glucose, Benzaldehyde | Yeast fermentation, reductive amination | Early large-scale application of biocatalysis. dcu.ieunodc.org |

| Full Synthesis | Propiophenone (B1677668) or other simple organic molecules | Stereoselective reduction, amination | Drove the development of asymmetric synthesis methods. pace.eduresearchgate.net |

Q & A

Q. What analytical methods are recommended for quantifying (1R,2S)-(-)-ephedrine nitrate in complex matrices?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for precise quantification. A validated workflow includes metabolite extraction, standard curve preparation, and data normalization using internal standards. For targeted metabolomics, bioinformatics tools (e.g., PCA, cluster analysis) ensure reproducibility . Enzymatic assays using nitrate reductase offer an alternative for nitrate-specific quantification, with advantages in field applications .

Q. How can researchers ensure the stability of this compound during storage?

Stability studies should follow EPA guidelines for nitrate compounds, including monitoring degradation under varying temperatures and humidity. Use inert containers to prevent hydrolysis, and validate storage conditions via repeated HPLC-MS analysis. Impurity profiling (e.g., monitoring nitrate dissociation) is critical for long-term stability assessments .

Q. What experimental designs optimize the extraction of ephedrine alkaloids from natural sources?

The Taguchi experimental design efficiently optimizes extraction parameters (e.g., ethanol concentration, extraction time). For Ephedra species, a 60% ethanol solution with three 1-hour reflux cycles maximizes ephedrine yield while minimizing solvent waste. Response surface methodology (RSM) can further refine variables .

Advanced Research Questions

Q. How can molecularly imprinted polymers (MIPs) improve enantiomeric resolution of this compound?

Computational modeling screens functional monomers (e.g., hydroxyethyl methacrylate) for optimal template binding. MIPs synthesized via copolymerization with cross-linkers achieve separation factors (α) of 1.42–2.09 for ephedrine enantiomers, outperforming commercial chiral phases. Validate selectivity using HPLC with temperature-controlled columns .

Q. What spectroscopic techniques resolve the solid-state conformation of this compound?

Cryogenic terahertz spectroscopy paired with solid-state density functional theory (DFT) identifies low-energy conformers and hydrogen-bonding networks. Assign vibrational modes at 1–5 THz to nitrate group interactions, and cross-validate with XRD or NMR crystallography .

Q. How do in vitro models address contradictions in ephedrine’s cardiovascular effects observed in vivo?

Use isolated cardiomyocyte assays to decouple systemic effects (e.g., blood pressure changes) from direct receptor interactions. Compare β-adrenergic receptor activation in transfected HEK293 cells with in vivo hemodynamic data. Adjust for metabolite interference (e.g., nitric oxide release from nitrate dissociation) .

Q. What strategies mitigate batch-to-batch variability in synthetic this compound production?

Implement process analytical technology (PAT) for real-time monitoring of nitration reactions. Track intermediates via in-line IR spectroscopy and optimize stoichiometry to minimize byproducts (e.g., pseudoephedrine derivatives). Use DOE to identify critical process parameters (CPPs) affecting enantiomeric excess .

Data Quality and Reproducibility

Q. How should researchers address discrepancies in reported pharmacokinetic data for this compound?

Apply EPA criteria for data completeness: ensure raw datasets (e.g., plasma concentration-time curves) are publicly accessible. Cross-validate findings using multiple analytical platforms (e.g., LC-MS vs. enzymatic assays) and report confidence intervals for half-life and bioavailability metrics .

Q. What bioinformatics tools resolve conflicting metabolomic signatures in ephedrine studies?

Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to distinguish ephedrine-specific metabolites from background noise. Integrate pathway enrichment analysis (e.g., KEGG) to contextualize dopamine modulation versus off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.